6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
CAS No.:
Cat. No.: VC18109640
Molecular Formula: C19H12F3N3O3
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12F3N3O3 |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H12F3N3O3/c1-10-16-11(18(26)27)9-13(15-7-4-8-28-15)23-17(16)25(24-10)14-6-3-2-5-12(14)19(20,21)22/h2-9H,1H3,(H,26,27) |
| Standard InChI Key | CQFZMXBBDRUAHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)C4=CC=CC=C4C(F)(F)F |
Introduction
6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This compound includes a furan ring and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties and biological activities. The molecular formula of this compound is C19H12F3N3O3, indicating a molecular weight that reflects its complex structure.
Synthesis Methods
The synthesis of 6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through various organic synthesis methods. These typically involve multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common methods include condensation reactions, cyclization, and substitution reactions.
Biological Activities and Applications
Compounds similar to 6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit a range of biological activities, including potential therapeutic effects. These activities are often studied through interaction studies with biological targets such as enzymes or receptors. Techniques like binding affinity assays are crucial for understanding the therapeutic potential of these compounds.
| Biological Activity | Description |
|---|---|
| Therapeutic Potential | Potential for drug development |
| Interaction Studies | Binding affinity to enzymes or receptors |
| Similar Compounds | Known for various biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume